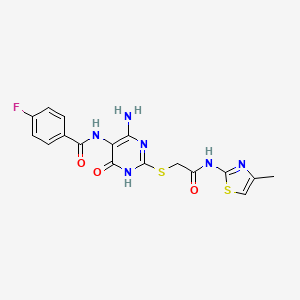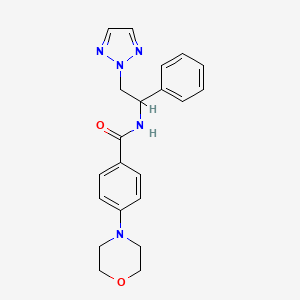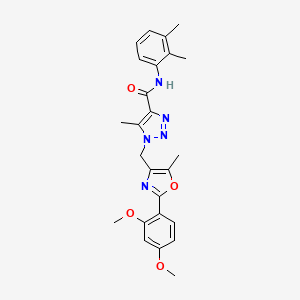
N-(4-amino-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups and rings suggests that this compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed through a condensation reaction involving a thiol and an amine . The pyrimidine ring could be formed through a reaction involving an amidine and a β-dicarbonyl compound . The amide group could be introduced through a reaction with an acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrimidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The thiazole ring could undergo electrophilic substitution reactions at the carbon between the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, it might have a relatively high melting point due to the presence of the rigid rings. The amide group could allow it to form hydrogen bonds, potentially making it more soluble in polar solvents .科学的研究の応用
Field Medicinal Chemistry
2-aminothiazole-based compounds have been widely used in drug development due to their broad range of biological activities .
Application
These compounds have been found to exhibit several biological activities, enabling them to act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Methods of Application
The synthesis of 2-aminothiazole-based compounds involves various synthetic strategies to access novel derivatives. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, aryl/alkyl substituents or acyl/other substituents .
Results or Outcomes
The wide range of biological activities of these compounds has led to their use in treating various diseases with high therapeutic influence .
As mentioned earlier, compounds with similar structures, such as 2-aminothiazole derivatives, have been studied for their potential applications in various fields. These include:
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[4-amino-2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3S2/c1-8-6-28-16(20-8)21-11(25)7-29-17-23-13(19)12(15(27)24-17)22-14(26)9-2-4-10(18)5-3-9/h2-6H,7H2,1H3,(H,22,26)(H,20,21,25)(H3,19,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOSGVMFVJUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)


![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2363958.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)